

A Spectroscopic Comparison of 3,5-Dibromobenzyl Alcohol and Its Derivatives

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Compound of Interest

Compound Name: 3,5-Dibromobenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,5-dibromobenzyl alcohol** and its key derivatives, the acetate and methyl ether. The information presented is intended to support research and development activities by offering a baseline for the characterization of these compounds. The guide includes comparative data tables, detailed experimental protocols for spectroscopic analysis, and a visualization of a relevant synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-dibromobenzyl alcohol** and its derivatives. Data for the derivatives are predicted based on the analysis of the parent compound and analogous substituted benzyl compounds, as direct experimental data is not readily available in all cases.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3,5-Dibromobenzyl alcohol	~7.59	s	1H	Ar-H (position 2)
	~7.45	s	2H	Ar-H (positions 4,6)
	~4.65	s	2H	-CH ₂ -
	~1.95	br s	1H	-OH
3,5-Dibromobenzyl acetate (Predicted)	~7.62	s	1H	Ar-H (position 2)
	~7.48	s	2H	Ar-H (positions 4,6)
	~5.05	s	2H	-CH ₂ -
	~2.10	s	3H	-C(O)CH ₃
3,5-Dibromobenzyl methyl ether (Predicted)	~7.55	s	1H	Ar-H (position 2)
	~7.40	s	2H	Ar-H (positions 4,6)
	~4.40	s	2H	-CH ₂ -
	~3.40	s	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
3,5-Dibromobenzyl alcohol (Predicted)	~143.5	Ar-C (position 1)
	~133.0	Ar-C (positions 2,6)
	~130.5	Ar-C (position 4)
	~123.0	Ar-C (positions 3,5)
	~64.0	-CH ₂ -
3,5-Dibromobenzyl acetate (Predicted)	~170.8	-C=O
	~138.0	Ar-C (position 1)
	~132.5	Ar-C (positions 2,6)
	~130.8	Ar-C (position 4)
	~123.2	Ar-C (positions 3,5)
	~66.0	-CH ₂ -
	~21.0	-C(O)CH ₃
3,5-Dibromobenzyl methyl ether (Predicted)	~141.0	Ar-C (position 1)
	~131.5	Ar-C (positions 2,6)
	~130.0	Ar-C (position 4)
	~123.0	Ar-C (positions 3,5)
	~74.0	-CH ₂ -
	~58.0	-OCH ₃

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	C-H (sp ³) Stretch	C=O Stretch	C-O Stretch	Ar-H Bending	C-Br Stretch
3,5-Dibromobenzyl alcohol	3200-3500 (broad)	2850-2960	-	1050-1150	800-900	550-650
3,5-Dibromobenzyl acetate (Predicted)	-	2900-3000	~1740	~1230, ~1040	800-900	550-650
3,5-Dibromobenzyl methyl ether (Predicted)	-	2850-2950	-	~1100 (asym), ~1030 (sym)	800-900	550-650

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
3,5-Dibromobenzyl alcohol	264, 266, 268	185, 187 (M-Br), 106 (M-2Br), 77
3,5-Dibromobenzyl acetate (Predicted)	306, 308, 310	264, 266, 268 (M-CH ₂ CO), 185, 187, 43
3,5-Dibromobenzyl methyl ether (Predicted)	278, 280, 282	247, 249, 251 (M-OCH ₃), 185, 187, 168

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial and gently swirl to dissolve the sample completely.[1][2]
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely and wipe the outside with a lint-free tissue.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample in the NMR spectrometer.
 - Acquire the spectrum on a 400 MHz spectrometer.
 - For ^1H NMR, typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1 second, and 16-32 scans.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H NMR and δ 77.16 ppm for ^{13}C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[3]
- In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.[4]
- Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[4]
- Grind the mixture thoroughly to ensure a homogenous sample distribution.
- Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][5][6]

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.[5]
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is usually presented as percent transmittance versus wavenumber (cm^{-1}).

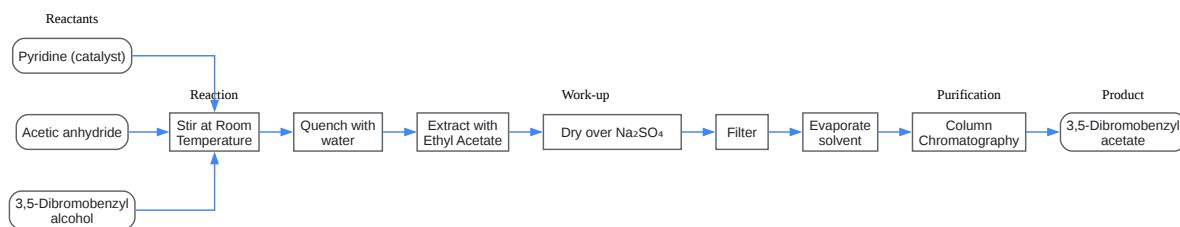
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the $\mu\text{g/mL}$ range).
- Data Acquisition:
 - Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

- Set the injector temperature to 250 °C and the injection volume to 1 μ L.[7]
- Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 280 °C) to ensure separation of the components.
- Use helium as the carrier gas at a constant flow rate.[7]
- Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[7]
- Scan a mass range of m/z 40-500.
- Identify the compounds based on their retention times and fragmentation patterns in the mass spectra.

Mandatory Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of 3,5-dibromobenzyl acetate from **3,5-dibromobenzyl alcohol**.



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Caption: Synthesis workflow for 3,5-dibromobenzyl acetate.

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